A Comprehensive Technical Guide to 2-Methyl-1,10-phenanthroline: Properties, Applications, and Experimental Protocols
A Comprehensive Technical Guide to 2-Methyl-1,10-phenanthroline: Properties, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of 2-Methyl-1,10-phenanthroline, a heterocyclic organic compound widely utilized in coordination chemistry, analytical sciences, and biomedical research. This document details its chemical and physical properties, provides experimental protocols for its synthesis and application, and explores its role in forming metal complexes with significant catalytic and biological activities. Particular focus is given to its application as a chelating ligand and its interactions with biological macromolecules.
Introduction
2-Methyl-1,10-phenanthroline is a derivative of 1,10-phenanthroline (B135089), a well-established bidentate ligand known for its ability to form stable complexes with a variety of metal ions.[1] The introduction of a methyl group at the 2-position influences the steric and electronic properties of the ligand, thereby affecting the stability, reactivity, and photophysical characteristics of its metal complexes.[2] These unique properties make 2-Methyl-1,10-phenanthroline a valuable tool in fields ranging from catalysis and analytical chemistry to the development of novel therapeutic agents.[3][4]
Chemical and Physical Properties
2-Methyl-1,10-phenanthroline is a solid at room temperature, appearing as a light orange to yellow or green powder or crystal.[5] It is sparingly soluble in water but shows good solubility in various organic solvents.
Table 1: Physicochemical Properties of 2-Methyl-1,10-phenanthroline
| Property | Value | Reference |
| CAS Number | 3002-77-5 | [1] |
| Molecular Formula | C₁₃H₁₀N₂ | [1] |
| Molecular Weight | 194.23 g/mol | [1] |
| Melting Point | 78-85 °C | [5] |
| Boiling Point | 175 °C at 0.2 mmHg | |
| Appearance | Light orange to yellow to green powder/crystal | [5] |
| Solubility in Water | Very slightly soluble | |
| Purity (typical) | >98.0% (HPLC) | [5] |
Experimental Protocols
Synthesis of 2-Methyl-1,10-phenanthroline (General Skraup Reaction)
The Skraup reaction is a widely used method for the synthesis of quinolines and their derivatives, which can be adapted for the synthesis of phenanthrolines. This protocol provides a general outline.
Materials:
-
8-Amino-2-methylquinoline
-
Concentrated Sulfuric Acid
-
Arsenic(V) oxide (or a less toxic oxidizing agent like nitrobenzene)
-
Sodium hydroxide (B78521) solution
-
Organic solvent for extraction (e.g., chloroform, dichloromethane)
-
Activated charcoal
Procedure:
-
Carefully add concentrated sulfuric acid to glycerol in a reaction flask, keeping the mixture cool.
-
Slowly add 8-amino-2-methylquinoline to the mixture with continuous stirring.
-
Gradually add the oxidizing agent (e.g., arsenic(V) oxide) to the reaction mixture.
-
Heat the mixture under reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture into a large volume of water and neutralize with a sodium hydroxide solution.
-
The crude product will precipitate out. Filter the precipitate and wash it with water.
-
For purification, the crude product can be dissolved in an appropriate organic solvent and treated with activated charcoal to remove colored impurities.
-
The product can be further purified by recrystallization from a suitable solvent or by column chromatography.
Purification of Phenanthrolines via Complexation
A non-chromatographic method for the purification of phenanthrolines involves the formation and subsequent decomposition of their zinc chloride complexes.
Materials:
-
Crude 2-Methyl-1,10-phenanthroline
-
Zinc chloride (ZnCl₂)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Aqueous ammonia (B1221849) (NH₃) solution
-
Deionized water
Procedure:
-
Dissolve the crude 2-Methyl-1,10-phenanthroline in dichloromethane.
-
Add a solution of zinc chloride in a suitable solvent to the dichloromethane solution. The [Zn(2-Methyl-1,10-phenanthroline)Cl₂] complex will precipitate.
-
Filter the precipitate and wash it with dichloromethane to remove impurities.
-
Suspend the purified complex in a biphasic system of dichloromethane and aqueous ammonia.
-
Stir the mixture vigorously. The ammonia will coordinate with the zinc, releasing the free 2-Methyl-1,10-phenanthroline into the dichloromethane layer.
-
Separate the organic layer, wash it with deionized water, and dry it over anhydrous sodium sulfate.
-
Evaporate the solvent to obtain the purified 2-Methyl-1,10-phenanthroline.
Spectrophotometric Determination of Iron(II)
This protocol describes the use of 2-Methyl-1,10-phenanthroline as a chromogenic reagent for the determination of iron(II). The complex formed, [Fe(2-Methyl-1,10-phenanthroline)₃]²⁺, has a strong absorbance in the visible region.
Materials:
-
Standard iron(II) solution
-
2-Methyl-1,10-phenanthroline solution (0.1% w/v in ethanol)
-
Hydroxylamine (B1172632) hydrochloride solution (10% w/v in water)
-
Sodium acetate (B1210297) buffer solution (pH ~4.5)
-
Deionized water
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of Calibration Standards: Prepare a series of standard solutions of iron(II) of known concentrations.
-
To each standard solution, add 1 mL of hydroxylamine hydrochloride solution to reduce any Fe(III) to Fe(II).
-
Add 2 mL of the 2-Methyl-1,10-phenanthroline solution to each standard.
-
Add 5 mL of the sodium acetate buffer to adjust the pH.
-
Dilute each solution to a final volume (e.g., 25 mL) with deionized water and mix well.
-
Allow the solutions to stand for at least 10 minutes for full color development.
-
Measurement: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax), which should be determined by scanning the spectrum of one of the colored solutions (typically around 510 nm).
-
Sample Analysis: Prepare the unknown sample in the same manner as the standards.
-
Measure the absorbance of the unknown sample and determine its iron concentration from the calibration curve.
Applications in Research and Development
Coordination Chemistry and Catalysis
2-Methyl-1,10-phenanthroline is a versatile ligand in coordination chemistry, forming stable complexes with a wide range of transition metals. These complexes are of significant interest due to their catalytic activities in various organic transformations, including oxidation, reduction, and cross-coupling reactions. The methyl group can influence the steric environment around the metal center, providing selectivity in catalytic processes.
Analytical Chemistry
Due to the intense color of its metal complexes, particularly with iron(II), 2-Methyl-1,10-phenanthroline is an excellent chromogenic reagent for the spectrophotometric determination of metal ions.[6][7][8] Its high sensitivity and the stability of the formed complexes allow for the accurate quantification of trace amounts of metals in various samples.
Drug Development and Biological Studies
The ability of 1,10-phenanthroline and its derivatives to intercalate with DNA has spurred research into their potential as anticancer agents.[9][10] Metal complexes of 2-Methyl-1,10-phenanthroline have been shown to bind to DNA and exhibit cytotoxic activity against cancer cell lines. The mechanism of action often involves the induction of DNA damage through oxidative cleavage or the inhibition of DNA replication and transcription.
Data Presentation
Table 2: Stability Constants of Selected Metal Complexes with Phenanthroline Ligands
| Metal Ion | Ligand | Log K₁ | Log K₂ | Log K₃ | Reference |
| Fe(II) | 1,10-Phenanthroline | 5.9 | 5.3 | 9.8 | [11] |
| Cu(II) | 1,10-Phenanthroline | 8.0 | 6.8 | 5.4 | [12] |
| Cd(II) | 1,10-Phenanthroline | 5.8 | 4.9 | 4.0 | [13] |
| Sc(III) | 1,10-Phenanthroline | 5.21 | 4.52 | 3.98 | [14] |
| Y(III) | 1,10-Phenanthroline | 4.11 | 3.56 | - | [14] |
| La(III) | 1,10-Phenanthroline | 3.55 | 2.89 | - | [14] |
| Note: Data for 2-Methyl-1,10-phenanthroline is limited; values for the parent 1,10-phenanthroline are provided for comparison. |
Table 3: Photophysical Properties of a Ruthenium(II) Complex with a Phenanthroline Derivative
| Complex | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) | Lifetime (τ, ns) |
| [Ru(phen)₂(dppz)]²⁺ | 440 | 610 | ~0.05 | ~400 |
| Note: This data is for a representative Ruthenium complex with a dppz (dipyrido[3,2-a:2',3'-c]phenazine) ligand, which is structurally related to phenanthroline, to illustrate typical photophysical properties. |
Visualizations
The interaction of metal complexes of 2-Methyl-1,10-phenanthroline with DNA is a key area of research. A common method to study this interaction is through fluorescence quenching experiments.
Caption: Workflow for DNA binding study using fluorescence quenching.
The catalytic activity of a metal complex with 2-Methyl-1,10-phenanthroline can be represented by a catalytic cycle. The following is a generalized example for a photoredox catalytic cycle.
Caption: Generalized photoredox catalytic cycle.
Conclusion
2-Methyl-1,10-phenanthroline is a compound of significant interest with a broad range of applications. Its ability to form stable and reactive metal complexes makes it a valuable ligand in catalysis and analytical chemistry. Furthermore, the interactions of its complexes with biological molecules such as DNA open up possibilities for the development of new therapeutic agents. This guide provides a foundational understanding of its properties and applications, along with practical experimental protocols to aid researchers in their work with this versatile molecule. Further research into the specific properties and applications of 2-Methyl-1,10-phenanthroline and its derivatives is likely to yield new and exciting discoveries.
References
- 1. 2-Methyl-1,10-phenanthroline | C13H10N2 | CID 4913356 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. soc.chim.it [soc.chim.it]
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